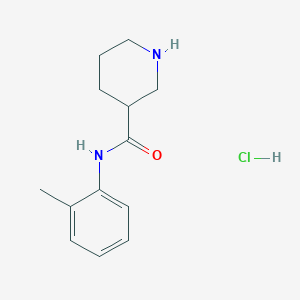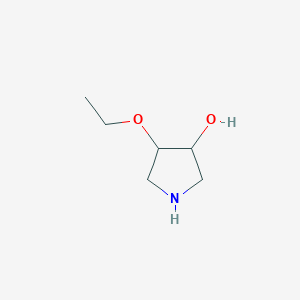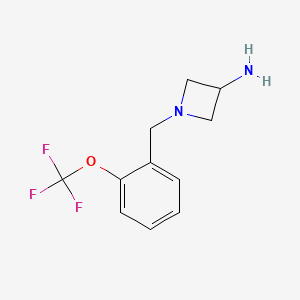
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine
Descripción general
Descripción
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine consists of an azetidine ring attached to a benzyl group that carries a trifluoromethoxy substituent . The SMILES representation of the molecule is C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 246.23 g/mol .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, the trifluoromethoxy group is known to enhance the pharmacological properties of bioactive compounds. The presence of this group in 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine could potentially improve its metabolic stability and increase bioabsorption due to its lipophilic nature . This makes it a valuable candidate for the development of new therapeutic agents.
Pharmacology
The compound’s azetidine ring, a four-membered nitrogen-containing ring, is structurally similar to β-lactams, which are crucial in antibiotic drugs like penicillin and cephalosporin . Its structural analogy suggests potential applications in creating novel antibiotics or as a scaffold for developing drugs with diverse biological activities.
Biochemistry
In biochemistry, the trifluoromethyl group can affect the biological activity of molecules. The compound’s ability to act as a building block for synthesizing β-lactam derivatives means it could be used to create new molecules with specific biochemical roles, such as enzyme inhibitors or receptor modulators .
Materials Science
The unique properties of the trifluoromethoxy group, such as its high electronegativity and small size, could make 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine useful in materials science. It could be used to modify the surface properties of materials or as a precursor for synthesizing advanced polymers with specific characteristics like increased durability or chemical resistance .
Chemical Engineering
In chemical engineering, the compound could be utilized in the synthesis of complex molecules due to its reactive azetidine ring, which can undergo various transformations. It could serve as an intermediate in the production of fine chemicals or in the development of industrial catalysts .
Environmental Science
The introduction of fluorinated compounds, such as 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine , into environmental science could lead to the development of more effective agrochemicals or environmental remediation agents. The trifluoromethoxy group’s resistance to degradation could enhance the longevity and efficacy of such compounds in environmental applications .
Propiedades
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOIBSEZUNPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




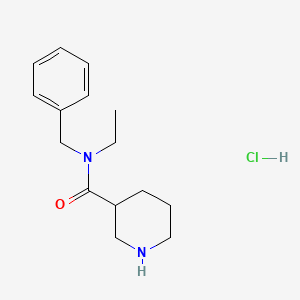


![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)
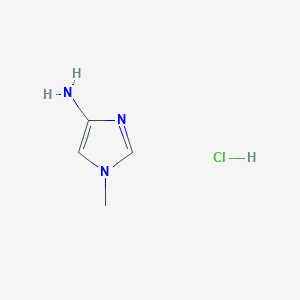


![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
